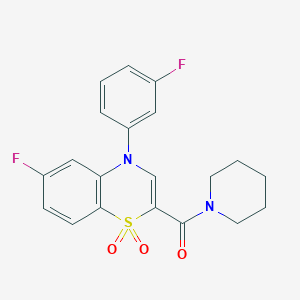

6-fluoro-4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

CAS No.: 1251583-56-8

Cat. No.: VC6344889

Molecular Formula: C20H18F2N2O3S

Molecular Weight: 404.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251583-56-8 |

|---|---|

| Molecular Formula | C20H18F2N2O3S |

| Molecular Weight | 404.43 |

| IUPAC Name | [6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C20H18F2N2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2 |

| Standard InChI Key | LEBQWELKSFXHHX-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)F |

Introduction

6-Fluoro-4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is a synthetic organic compound classified as a benzothiazine derivative. This class of compounds often exhibits diverse pharmacological properties due to their unique structural framework, which includes a benzothiazine core functionalized with various substituents. The specific substitution pattern in this compound—fluorination on the aromatic rings and a piperidine-1-carbonyl group—suggests potential biological activity, particularly in medicinal chemistry.

Structural Features

The molecular structure of the compound can be broken down as follows:

-

Core Structure: A 4H-1λ6,4-benzothiazine nucleus.

-

Substituents:

-

Fluorine atoms at positions 6 (on the benzothiazine ring) and on the 3-position of the phenyl group.

-

A piperidine-1-carbonyl moiety attached to position 2 of the benzothiazine ring.

-

-

Functional Groups:

-

Sulfone group (-SO₂-) at position 1, enhancing polarity and potential hydrogen bonding.

-

Carbonyl group (-C=O) linked to the piperidine ring.

-

This combination of electron-withdrawing groups (fluorine and sulfone) and a flexible piperidine ring contributes to its physicochemical properties, such as lipophilicity, solubility, and binding affinity to biological targets.

Synthesis Pathway

The synthesis of this compound typically involves:

-

Formation of the Benzothiazine Core:

-

Cyclization reactions using thiourea derivatives and halogenated aromatic precursors.

-

Oxidation steps to introduce the sulfone functionality.

-

-

Substitution with Fluorinated Precursors:

-

Electrophilic aromatic substitution or fluorination using reagents like Selectfluor.

-

-

Introduction of Piperidine-1-carbonyl:

-

Coupling reactions (e.g., amide bond formation) using piperidine derivatives and carboxylic acid chlorides.

-

Detailed reaction conditions vary depending on the desired yield and purity.

Applications in Medicinal Chemistry

Compounds with similar structures have been explored for their potential as:

-

Anti-inflammatory Agents: Benzothiazines are known for their cyclooxygenase inhibition properties.

-

Anticancer Drugs: Fluorinated aromatic compounds often exhibit enhanced cytotoxicity against tumor cell lines.

-

CNS-Active Drugs: The piperidine moiety is frequently found in drugs targeting neurological pathways.

While specific biological evaluations for this compound are not available in current literature, its structural features align with known pharmacophores in these therapeutic areas.

Analytical Characterization

The compound can be characterized using standard spectroscopic techniques:

-

NMR Spectroscopy:

-

Proton () and carbon () signals confirm aromatic fluorination and aliphatic groups.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , consistent with its molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Strong absorption bands for carbonyl () and sulfone () groups.

-

-

X-ray Crystallography:

-

Provides detailed insights into bond angles and intermolecular interactions.

-

Potential Research Directions

Further research on this compound could focus on:

-

Biological Activity Screening:

-

Testing for anti-inflammatory, anticancer, or CNS activity.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Modifying substituents to optimize potency and selectivity.

-

-

Pharmacokinetics Evaluation:

-

Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume